molecular formula C6H2Cl3NO B1302959 2,3,5-Trichloropyridine-4-carbaldehyde CAS No. 251997-31-6

2,3,5-Trichloropyridine-4-carbaldehyde

Cat. No.: B1302959
CAS No.: 251997-31-6
M. Wt: 210.4 g/mol
InChI Key: RZNIINCSHCFUNN-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and an aldehyde group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichloropyridine-4-carbaldehyde can be synthesized through the reaction of 2,3,5-trichloropyridine with methyl formate under the action of lithium diisopropylamide. The reaction is carried out under nitrogen protection at -78°C. The resulting product is then purified by silica gel chromatography to obtain this compound with a yield of approximately 74% .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloropyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines.

    Oxidation: 2,3,5-Trichloropyridine-4-carboxylic acid.

    Reduction: 2,3,5-Trichloropyridine-4-methanol.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

  • 2,3,5-Trichloropyridine
  • 2,4,5-Trichloropyrimidine
  • 2,3,5,6-Tetrachloropyridine

Comparison: 2,3,5-Trichloropyridine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. While 2,3,5-Trichloropyridine and 2,4,5-Trichloropyrimidine are primarily used in nucleophilic substitution reactions, the aldehyde group in this compound allows for additional reactions such as oxidation and reduction, expanding its utility in synthetic chemistry .

Properties

IUPAC Name

2,3,5-trichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNIINCSHCFUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376630
Record name 2,3,5-Trichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251997-31-6
Record name 2,3,5-Trichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trichloroisonicotinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide (7.3 mL, 1.5 M in cyclohexane, 11 mmol) in 10 mL of dry THF under nitrogen at −78° C. was treated with 2,3,5-trichloropyridine (2 g, 11 mmol) in 20 mL THF over a 30 minute period, stirred an additional 30 minutes, then methyl formate (1.4 mL, 1.3 g, 22 mmol) in 14 mL THF was added slowly to the brown solution over 15 minutes, allowed to slowly warm to room temperature and stirred overnight. The resultant dark brown solution was poured onto ice and saturated NaHCO3, extracted with ethyl acetate, washed with brine, dried (Na2SO4) and concentrated. The brown oil was flash chromatographed on silica gel with 20-33% ethyl acetate/hexane to provide the title compound (1.7 g, 74%).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

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